molecular formula C10H11ClO B14769842 1-(2-Chloro-5-methylphenyl)propan-1-one

1-(2-Chloro-5-methylphenyl)propan-1-one

Cat. No.: B14769842
M. Wt: 182.64 g/mol
InChI Key: BNPFVNLMQJDMDD-UHFFFAOYSA-N
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Description

1-(2-Chloro-5-methylphenyl)propan-1-one is an organic compound with the molecular formula C10H11ClO. It is a derivative of phenylpropanone, where the phenyl ring is substituted with a chlorine atom at the 2-position and a methyl group at the 5-position. This compound is of interest in various fields of chemistry due to its unique structural features and reactivity.

Preparation Methods

Synthetic Routes and Reaction Conditions

1-(2-Chloro-5-methylphenyl)propan-1-one can be synthesized through several methods. One common approach involves the Friedel-Crafts acylation of 2-chloro-5-methylbenzene with propionyl chloride in the presence of a Lewis acid catalyst such as aluminum chloride. The reaction proceeds as follows:

2-Chloro-5-methylbenzene+Propionyl chlorideAlCl3This compound\text{2-Chloro-5-methylbenzene} + \text{Propionyl chloride} \xrightarrow{\text{AlCl}_3} \text{this compound} 2-Chloro-5-methylbenzene+Propionyl chlorideAlCl3​​this compound

Industrial Production Methods

In an industrial setting, the synthesis of this compound may involve continuous flow processes to ensure high yield and purity. The reaction conditions are optimized to minimize by-products and maximize the efficiency of the catalyst.

Chemical Reactions Analysis

Types of Reactions

1-(2-Chloro-5-methylphenyl)propan-1-one undergoes various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.

    Reduction: Reduction reactions can convert the ketone group to an alcohol.

    Substitution: The chlorine atom can be substituted with other nucleophiles, such as amines or thiols.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are used.

    Substitution: Nucleophilic substitution reactions often use reagents like sodium azide (NaN3) or thiourea.

Major Products Formed

    Oxidation: 2-Chloro-5-methylbenzoic acid

    Reduction: 1-(2-Chloro-5-methylphenyl)propan-1-ol

    Substitution: 1-(2-Amino-5-methylphenyl)propan-1-one

Scientific Research Applications

1-(2-Chloro-5-methylphenyl)propan-1-one has several applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.

    Biology: The compound is studied for its potential biological activities, such as antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a precursor for drug development.

    Industry: It is used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 1-(2-Chloro-5-methylphenyl)propan-1-one involves its interaction with specific molecular targets. The compound can act as an electrophile, reacting with nucleophilic sites in biological molecules. This interaction can lead to the inhibition of enzymes or disruption of cellular processes, depending on the context of its use.

Comparison with Similar Compounds

Similar Compounds

    Phenylacetone: Similar structure but lacks the chlorine and methyl substituents.

    1-(2-Chloro-5-methylphenyl)propan-1-ol: The reduced form of 1-(2-Chloro-5-methylphenyl)propan-1-one.

    2-Chloro-1-(4-methylphenyl)-1-propanone: A positional isomer with the chlorine and methyl groups at different positions.

Uniqueness

This compound is unique due to the specific positioning of the chlorine and methyl groups on the phenyl ring, which influences its reactivity and interaction with other molecules. This structural uniqueness makes it a valuable compound for targeted chemical synthesis and research applications.

Properties

Molecular Formula

C10H11ClO

Molecular Weight

182.64 g/mol

IUPAC Name

1-(2-chloro-5-methylphenyl)propan-1-one

InChI

InChI=1S/C10H11ClO/c1-3-10(12)8-6-7(2)4-5-9(8)11/h4-6H,3H2,1-2H3

InChI Key

BNPFVNLMQJDMDD-UHFFFAOYSA-N

Canonical SMILES

CCC(=O)C1=C(C=CC(=C1)C)Cl

Origin of Product

United States

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